molecular formula C17H20N4O2 B5298954 2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid

2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid

货号 B5298954
分子量: 312.37 g/mol
InChI 键: JAUCVWNBENDOKR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmission. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, stroke, and cancer.

作用机制

2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. The P2Y1 receptor is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmission. This compound binds to the P2Y1 receptor and blocks its activation by ADP, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In platelets, this compound inhibits ADP-induced platelet aggregation and reduces thrombus formation. In vascular smooth muscle cells, this compound inhibits ADP-induced vasoconstriction. In the central nervous system, this compound inhibits P2Y1 receptor-mediated neurotransmission. In cancer cells, this compound inhibits P2Y1 receptor-mediated signaling pathways, leading to inhibition of tumor growth and metastasis.

实验室实验的优点和局限性

2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid has several advantages and limitations for lab experiments. One advantage is its selectivity for the P2Y1 receptor, which allows for specific targeting of this receptor. Another advantage is its ability to inhibit downstream signaling pathways, which can be used to study the role of the P2Y1 receptor in various physiological processes. One limitation is its potential off-target effects, which can complicate data interpretation. Another limitation is its low solubility in aqueous solutions, which can affect its bioavailability.

未来方向

There are several future directions for the study of 2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid. One direction is the development of more potent and selective P2Y1 receptor antagonists. Another direction is the investigation of the role of the P2Y1 receptor in various diseases, such as Alzheimer's disease and diabetes. Additionally, the potential therapeutic applications of this compound in these diseases should be explored. Finally, the development of novel drug delivery systems for this compound should be investigated to improve its bioavailability and efficacy.

合成方法

2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid can be synthesized using a multi-step process that involves the reaction of several reagents. The synthesis method was first reported by Kukulski et al. in 2003. The first step involves the reaction of 4-chloro-2-aminopyrimidine with 1-methyl-4-piperidinemethanol in the presence of potassium carbonate and DMF. The resulting intermediate is then reacted with isonicotinic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to yield the final product, this compound.

科学研究应用

2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, this compound has been shown to inhibit platelet aggregation and reduce thrombus formation, making it a potential antiplatelet agent. In stroke, this compound has been shown to reduce infarct size and improve neurological function in animal models. In cancer, this compound has been shown to inhibit tumor growth and metastasis by blocking the P2Y1 receptor-mediated signaling pathway.

属性

IUPAC Name

2-[2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-21-8-4-12(5-9-21)10-16-19-7-3-14(20-16)15-11-13(17(22)23)2-6-18-15/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUCVWNBENDOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC2=NC=CC(=N2)C3=NC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。